N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Overview
Description
SRT1720 is an experimental drug developed by Sirtris Pharmaceuticals. It is intended as a small-molecule activator of the sirtuin subtype SIRT1. SRT1720 has been studied in animal models for its potential benefits in treating metabolic diseases such as type 2 diabetes and obesity. The compound has shown promising results in improving insulin sensitivity, lowering plasma glucose levels, and increasing mitochondrial and metabolic function .
Mechanism of Action
Target of Action
SRT1720, also known as SRT1720 HCl or N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride, is a potent and selective activator of the human SIRT1 . SIRT1, or sirtuin 1, is a nutrient-sensing deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .
Mode of Action
SRT1720 interacts with its primary target, SIRT1, by increasing its deacetylating activity . This interaction leads to the deacetylation of various proteins, including p53, a known substrate of SIRT1 . The activation of SIRT1 by SRT1720 also leads to the deacetylation of HIF1α, thereby repressing the hypoxia pathway .
Biochemical Pathways
The activation of SIRT1 by SRT1720 affects several biochemical pathways. One of the key pathways influenced by SRT1720 is the hypoxia pathway. SRT1720 treatment represses this pathway through the deacetylation of HIF1α . Additionally, SRT1720 has been found to induce early autophagy, promoting autophagosome accumulation, but disrupts late autophagy by preventing the fusion of autophagosomes with lysosomes .
Result of Action
The activation of SIRT1 by SRT1720 has been associated with various cellular effects. For instance, SRT1720 has been found to significantly inhibit the growth of both mouse and human bladder cancer organoids . It also restrains the development of mouse in situ bladder cancer and human PDX bladder cancer . Moreover, SRT1720 treatment has been associated with the induction of apoptosis in multiple myeloma cells .
Biochemical Analysis
Biochemical Properties
SRT1720 is a selective SIRT1 activator . It has been found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . SRT1720 treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 .
Cellular Effects
In animal models of obesity and diabetes, SRT1720 was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function . SRT1720 treatment increases mitochondrial capacity by 15% in gastrocnemius muscle . SRT1720 also significantly inhibits VEGF-dependent MM cell migration .
Molecular Mechanism
SRT1720 treatment represses the hypoxia pathway through deacetylating HIF1α by activating Sirt1 . SRT1720 treatment also modulates Raptor acetylation, thus inhibiting mammalian target of Rapamycin complex 1 (mTORC1)-dependent protein synthesis and alleviating ER overload .
Temporal Effects in Laboratory Settings
In a study performed at the National Institute of Aging, feeding chow infused with the highest dose of SRT1720 beginning at one year of age increased mean lifespan by 18%, and maximum lifespan by 5%, as compared to other short-lived obese, diabetic mice .
Dosage Effects in Animal Models
The results showed that SRT1720 inhibited the growth of bladder cancer organoids in a dosage-dependent manner . In animal models of obesity and diabetes, SRT1720 was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue, and increase mitochondrial and metabolic function .
Metabolic Pathways
SRT1720 treatment promotes energy homeostasis and reprograms liver cancer metabolism . Activation of SIRT1, via SRT1720, has been shown to significantly improve insulin sensitivity, lower glucose levels, and increase mitochondrial and metabolic function .
Transport and Distribution
SRT1720 treatment inhibits ER stress and rescues RBP and mRNA mislocalization and IRF3 splicing . SRT1720 treatment also normalizes aortic superoxide production in old mice, without altering NOX4 .
Subcellular Localization
Humans encode seven sirtuin isoforms (Sirt1-7) with diverse subcellular localization and deacylase targets . SRT1720 is an activator of NAD (+)-dependent histone deacetylase SIRT1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRT1720 involves multiple steps, starting with the preparation of the core structure, which is a quinoxaline derivative. The synthetic route typically includes the following steps:
Formation of the quinoxaline core: This involves the condensation of an o-phenylenediamine with a diketone.
Introduction of the imidazothiazole moiety: This step involves the cyclization of a thioamide with an α-haloketone.
Attachment of the piperazine ring: This is achieved through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the imidazothiazole derivative with the quinoxaline core under specific reaction conditions.
Industrial Production Methods
Industrial production of SRT1720 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
SRT1720 undergoes various chemical reactions, including:
Oxidation: SRT1720 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the quinoxaline core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives .
Scientific Research Applications
Comparison with Similar Compounds
SRT1720 is often compared with other sirtuin activators, including:
SRT2183: Another SIRT1 activator developed by Sirtris Pharmaceuticals.
SRT1460: A structurally related compound that also activates SIRT1.
Resveratrol: A natural polyphenol found in red wine that activates SIRT1.
SRT1720 is unique in its structure and potency compared to these compounds. It has been shown to have a higher potency and selectivity for SIRT1 activation, making it a valuable tool for studying sirtuin biology and developing new therapeutic agents .
Biological Activity
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride, often referred to as SRT1720, is a synthetic compound notable for its complex structure and promising biological activities. This compound integrates multiple functional groups, including a quinoxaline core and an imidazo-thiazole moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
Property | Value |
---|---|
IUPAC Name | N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; hydrochloride |
Molecular Formula | C25H23N7OS |
Molecular Weight | 469.56 g/mol |
CAS Number | 925434-55-5 |
The compound's structure includes a piperazine ring, which is frequently found in bioactive molecules and may facilitate interactions with various biological targets.
The precise mechanism of action for N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide remains under investigation. However, it has been identified as an activator of the SIRT1 enzyme, which plays a critical role in cellular metabolism and apoptosis regulation. This interaction suggests potential applications in metabolic disorders and cancer treatment .
Anticancer Properties
Research indicates that SRT1720 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study 1 : In a study involving breast cancer cells, SRT1720 treatment resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Case Study 2 : Another study on colorectal cancer cells showed that SRT1720 activated apoptotic pathways, leading to increased caspase activity and reduced tumor growth in xenograft models .
Antimicrobial Activity
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Therapeutic Potential
The therapeutic potential of SRT1720 extends beyond oncology and infectious diseases. Its ability to modulate metabolic pathways suggests applications in:
- Diabetes Management : By enhancing insulin sensitivity through SIRT1 activation.
- Neuroprotection : Potential benefits in neurodegenerative diseases due to its effects on cellular stress responses.
Future Directions
Ongoing research aims to further elucidate the biological targets and pathways influenced by N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide. Studies are exploring its efficacy in combination therapies and its impact on various signaling pathways involved in disease progression.
Properties
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRRMPPXCRRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649411 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001645-58-4 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SRT1720 interact with its purported target, SIRT1?
A: Initial studies proposed that SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]
Q2: Can you elaborate on the evidence challenging SRT1720's direct activation of SIRT1?
A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by SRT1720, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []
Q3: What downstream effects are associated with SRT1720 treatment, irrespective of its SIRT1 activation status?
A3: Studies report various downstream effects of SRT1720, including:
- Induction of apoptosis and autophagy: SRT1720 has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []
- Modulation of inflammatory pathways: SRT1720 has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]
- Promotion of mitochondrial biogenesis: SRT1720 treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]
- Attenuation of fibrosis: SRT1720 has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]
Q4: Does SRT1720 impact the function of specific cell types?
A4: Research indicates that SRT1720 can influence various cell types, including:
- Endothelial cells: SRT1720 has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]
- Macrophages: SRT1720 treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]
- Osteoclasts: SRT1720, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []
Q5: Are there any reported adverse effects associated with SRT1720 treatment?
A: While some studies indicate potential therapeutic benefits, SRT1720 has also been linked to adverse effects in certain contexts. For instance, SRT1720 aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of SRT1720 with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []
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